![molecular formula C9H5ClO B12572406 Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride CAS No. 300544-16-5](/img/structure/B12572406.png)
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octa-1(8),2,4,6-tetraene-7-carbonyl chloride is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride typically involves the use of advanced catalytic systems. One notable method includes the use of a rhodium (I) complex with a flexible NHC-based pincer ligand. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of esters, amides, or other functionalized derivatives.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride involves its reactivity with various molecular targets. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations and interactions with other molecules. The pathways involved often include nucleophilic addition or substitution mechanisms, leading to the formation of new chemical bonds and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: This compound shares a similar bicyclic structure but lacks the carbonyl chloride functional group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a similar core structure but different functionalization.
Uniqueness
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential applications. This functional group allows for a wide range of chemical modifications and interactions, making the compound versatile in synthetic and industrial applications.
Propriétés
Numéro CAS |
300544-16-5 |
|---|---|
Formule moléculaire |
C9H5ClO |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-5H |
Clé InChI |
OFLNKTWSMPAKPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C2C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
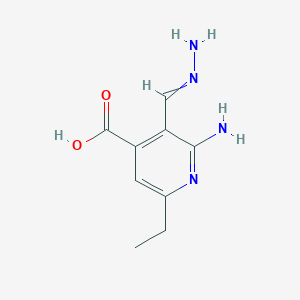
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)
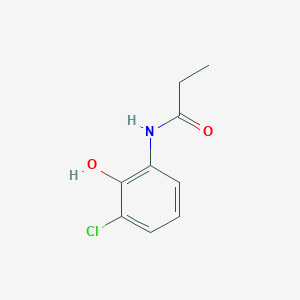

![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
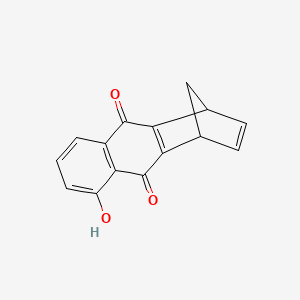
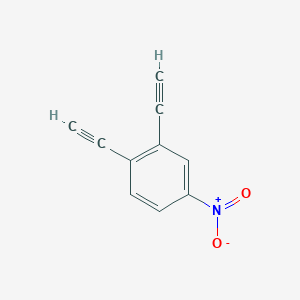
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
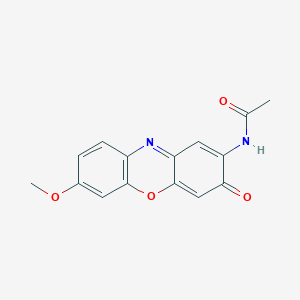
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)
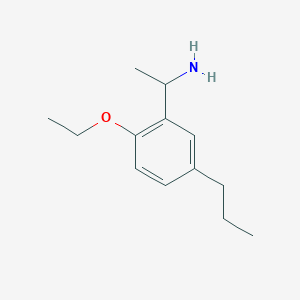

![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
